Cas no 31052-95-6 ([1,2,4]Triazolo[1,5-a]pyridin-8-amine)
[1,2,4]Triazolo[1,5-a]pyridin-8-amine Chemical and Physical Properties
Names and Identifiers
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- [1,2,4]Triazolo[1,5-a]pyridin-8-amine
- 1,2,4]TRIAZOLO[1,5-A]PYRIDIN-8-AMINE
- 8-Amino-triazol<1.5-a>pyridin
- triazoloapyridinamine
- SY129600
- MFCD01316370
- 8-Amino-[1,2,4]triazolo[1,5-a]pyridine
- (1,2,4)Triazolo(1,5-a)pyridin-8-amine
- SCHEMBL398829
- FT-0680274
- NSC 116473
- NSC116473
- 3F-375S
- CS-0054401
- J-502703
- NSC-116473
- AKOS005070234
- SB15535
- LJPJXPHHXBKTKJ-UHFFFAOYSA-N
- s-Triazolo[1, 8-amino-
- P10173
- BCP29831
- Triazoloapyridinamine; 8-Amino-triazolpyridin
- DTXSID70297521
- EN300-1592166
- s-Triazolo[1,5-a]pyridine, 8-amino-
- [1,2,4]Triazolo[1,5-a]pyridin-8-amine #
- [1,2,4]Triazolo[1,5-a]pyridin-8-ylamine
- 31052-95-6
- ALBB-034006
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- MDL: MFCD01316370
- Inchi: 1S/C6H6N4/c7-5-2-1-3-10-6(5)8-4-9-10/h1-4H,7H2
- InChI Key: LJPJXPHHXBKTKJ-UHFFFAOYSA-N
- SMILES: N12C=CC=C(C1=NC=N2)N
Computed Properties
- Exact Mass: 134.05900
- Monoisotopic Mass: 134.059246208g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 127
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 56.2Ų
Experimental Properties
- Melting Point: 103-106°
- PSA: 56.21000
- LogP: 0.89270
[1,2,4]Triazolo[1,5-a]pyridin-8-amine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
[1,2,4]Triazolo[1,5-a]pyridin-8-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029190845-1g |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 95% | 1g |
$547.42 | 2023-09-02 | |
| Alichem | A029190845-5g |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 95% | 5g |
$1674.78 | 2023-09-02 | |
| Fluorochem | 217543-250mg |
1,2,4]Triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 95% | 250mg |
£282.00 | 2022-03-01 | |
| Apollo Scientific | OR32617-1g |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 95% | 1g |
£400.00 | 2023-08-31 | |
| abcr | AB268845-1 g |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine, 95%; . |
31052-95-6 | 95% | 1g |
€605.70 | 2023-04-26 | |
| TRC | T796298-10mg |
[1,2,4]triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T796298-50mg |
[1,2,4]triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | T796298-100mg |
[1,2,4]triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 100mg |
$ 185.00 | 2022-06-02 | ||
| abcr | AB268845-1g |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine, 95%; . |
31052-95-6 | 95% | 1g |
€439.50 | 2025-02-15 | |
| Chemenu | CM171541-1g |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine |
31052-95-6 | 95% | 1g |
$*** | 2023-03-30 |
[1,2,4]Triazolo[1,5-a]pyridin-8-amine Suppliers
[1,2,4]Triazolo[1,5-a]pyridin-8-amine Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on [1,2,4]Triazolo[1,5-a]pyridin-8-amine
Introduction to [1,2,4]Triazolo[1,5-a]pyridin-8-amine (CAS No. 31052-95-6)
[1,2,4]Triazolo[1,5-a]pyridin-8-amine is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential biological activities. This compound, identified by the CAS number 31052-95-6, belongs to the triazolopyridine class of molecules, which are known for their diverse applications in medicinal chemistry. The presence of multiple nitrogen atoms in its structure imparts a rich electronic environment, making it a promising candidate for further exploration in drug discovery.
The chemical structure of [1,2,4]Triazolo[1,5-a]pyridin-8-amine consists of a pyridine ring fused with a triazole ring, with an amine group attached at the 8-position. This configuration allows for multiple possible interactions with biological targets, including enzymes and receptors. The compound's ability to engage in hydrogen bonding and other non-covalent interactions makes it particularly interesting for designing molecules with specific pharmacological profiles.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. [1,2,4]Triazolo[1,5-a]pyridin-8-amine has emerged as a key compound in this landscape due to its structural versatility and functional flexibility. Studies have shown that derivatives of this molecule can exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These findings have prompted further investigation into the potential of [1,2,4]Triazolo[1,5-a]pyridin-8-amine as a lead compound for drug development.
One of the most compelling aspects of [1,2,4]Triazolo[1,5-a]pyridin-8-amine is its ability to modulate various biological pathways. For instance, research has indicated that this compound can interact with enzymes involved in signal transduction and metabolic processes. By targeting these pathways, [1,2,4]Triazolo[1,5-a]pyridin-8-amine and its derivatives may offer therapeutic benefits in conditions where dysregulation of these pathways plays a role. This has led to its exploration as a potential treatment for diseases such as diabetes and neurodegenerative disorders.
The synthesis of [1,2,4]Triazolo[1,5-a]pyridin-8-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the formation of the triazole ring through cycloaddition reactions between azides and alkynes. Subsequent steps involve functionalization of the pyridine ring and introduction of the amine group at the 8-position. Advanced synthetic techniques such as transition metal-catalyzed reactions have been employed to enhance efficiency and selectivity in these transformations.
Recent advancements in computational chemistry have also played a crucial role in the study of [1,2,4]Triazolo[1,5-a]pyridin-8-amine. Molecular modeling techniques allow researchers to predict the binding modes of this compound with biological targets and assess its potential efficacy. These simulations provide valuable insights into the structural features that contribute to its biological activity and guide the design of more potent derivatives. By integrating experimental data with computational predictions, scientists can accelerate the discovery process and identify promising candidates for further development.
Preclinical studies have demonstrated the promising pharmacological properties of [1,2,4]Triazolo[1,5-a]pyridin-8-amine in various disease models. In particular,its anti-inflammatory effects have been observed in models of acute and chronic inflammation,where it can suppress key inflammatory mediators such as cytokines and chemokines. Additionally,the compound has shown efficacy against certain bacterial strains,indicating potential applications in antibiotic therapy. These findings underscore the therapeutic potential of this molecule and highlight its relevance in addressing unmet medical needs.
The future direction of research on [1,2,4]Triazolo[1,5-a]pyridin-8-amine is likely to focus on optimizing its pharmacokinetic profile and exploring new applications. By modifying its chemical structure,scientists aim to enhance its solubility、bioavailability,and target specificity。Furthermore,investigations into combination therapies involving [1,2,4]Triazolo[1,5-a]pyridin-8-amine with other drugs may uncover synergistic effects that could improve treatment outcomes。The development of novel derivatives will be crucial in realizing these goals and translating preclinical findings into clinical applications。
In conclusion,[1,2,4]Triazolo[1,5-a}pyridin-8-am ine (CAS No.31052—95—6) is a structurally intriguing heterocyclic compound with significant potential in pharmaceutical applications.Its unique chemical properties enable interactions with various biological targets,making it a valuable scaffold for drug discovery.Recent studies have highlighted its therapeutic promise in areas such as inflammation、microbial infections,and metabolic disorders.With ongoing research efforts aimed at optimizing its pharmacological properties.this compound is poised to make meaningful contributions to medicinal chemistry and human health.
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